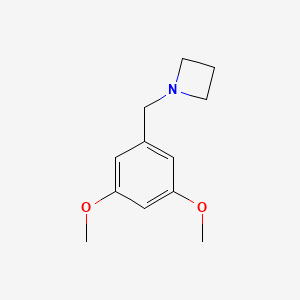

1-(3,5-Dimethoxybenzyl)azetidine

Description

1-(3,5-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 3,5-dimethoxybenzyl group. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications. The 3,5-dimethoxybenzyl moiety enhances lipophilicity and may influence binding interactions, while the azetidine ring introduces conformational rigidity compared to linear amines.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C12H17NO2/c1-14-11-6-10(7-12(8-11)15-2)9-13-4-3-5-13/h6-8H,3-5,9H2,1-2H3 |

InChI Key |

RWQSEOBFUHXPPX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CCC2)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Azetidine Derivatives

Azetidine derivatives, including 1-(3,5-Dimethoxybenzyl)azetidine, are commonly synthesized via:

- Nucleophilic substitution and cyclization of suitably functionalized precursors such as 1,3-diols or halogenated intermediates.

- Reductive cyclization of imines or aziridine ring rearrangements.

- Amine alkylation of azetidine rings with benzyl halides or related electrophiles.

These methods often require careful control of reaction conditions to avoid side reactions such as ring opening or isomerization.

Specific Preparation Routes for this compound

Alkylation of Azetidine with 3,5-Dimethoxybenzyl Halides

One direct approach involves alkylation of azetidine nitrogen with 3,5-dimethoxybenzyl bromide or chloride under basic conditions. This method typically proceeds via nucleophilic substitution, where azetidine acts as the nucleophile attacking the benzyl halide.

- Reagents: Azetidine, 3,5-dimethoxybenzyl bromide, base (e.g., sodium carbonate or potassium carbonate).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).

- Conditions: Heating at 50–100 °C for 6–12 hours.

- Yield: Moderate to good yields (~50–70%).

This method is exemplified in a Chinese patent (CN102026999) describing the preparation of 1-benzyl-3,3-dimethoxy-azetidine analogs, which can be adapted for 3,5-dimethoxybenzyl substituents.

Cyclization via Mesylation and Intramolecular Nucleophilic Substitution

Another approach involves:

- Starting from a 1,3-diol precursor bearing methoxy groups.

- Conversion of hydroxyl groups to good leaving groups (e.g., mesylates or triflates).

- Treatment with benzylamine derivatives to induce intramolecular cyclization forming the azetidine ring.

This method was reported by Marinetti et al. and Hillier et al., who achieved stereoselective synthesis of 2,4-disubstituted azetidines with high enantiomeric excess by mesylation followed by nucleophilic substitution with benzylamine derivatives.

Reductive Cyclization of Imines

Azetidines can also be synthesized via reductive cyclization of imines derived from 3,5-dimethoxybenzyl amines and appropriate aldehydes or ketones:

- Formation of an imine intermediate.

- Reduction with sodium borohydride or catalytic hydrogenation.

- Intramolecular cyclization to form the azetidine ring.

However, yields may be compromised by competing aziridine formation and isomerization.

Example Synthesis from Patent Literature

A representative synthesis from patent CN102026999 includes:

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1. Reaction of 1,3-dichloro-2,2-dimethylpropane with benzylamine in DMF at 50–100 °C for 6–12 h | 1-benzyl-3,3-dimethoxy-azetidine | 58 | |

| 2. Protection with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10–40 °C for 3–4 h | 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | 91 | |

| 3. Hydrolysis with 10% aqueous citric acid in ethyl acetate at 20–40 °C for 3–4 h, crystallization in hexane | 1-tert-butoxycarbonyl-3-azetidinone | 85.4 |

This sequence demonstrates the stepwise functionalization and protection strategies necessary for azetidine derivatives, which can be adapted for this compound synthesis.

Reaction Conditions and Purification

- Solvents: DMF, methylene chloride, ethyl acetate, and hexane are commonly used.

- Bases: Sodium carbonate, potassium carbonate, and triethylamine facilitate nucleophilic substitution and protection steps.

- Temperature: Reactions typically occur between room temperature and 100 °C.

- Purification: Extraction, drying over anhydrous sodium sulfate, filtration, concentration, and crystallization are standard.

Mechanistic Insights

- The nucleophilic substitution of azetidine nitrogen on benzyl halides proceeds via an SN2 mechanism.

- Protection of azetidine nitrogen with tert-butoxycarbonyl (Boc) groups stabilizes the intermediate and facilitates subsequent transformations.

- Hydrolysis steps convert protected intermediates to azetidinones, which can be further functionalized.

- Side reactions such as isomerization to aziridines or ring opening are minimized by controlling reaction time, temperature, and pH.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of azetidine with 3,5-dimethoxybenzyl halide | N-alkylation | Azetidine, 3,5-dimethoxybenzyl bromide, base | DMF, 50–100 °C, 6–12 h | 50–70 | Direct, moderate yield |

| Mesylation and intramolecular cyclization | Mesylation of diol, nucleophilic substitution with benzylamine | 1,3-diol, mesyl chloride, benzylamine | Room temp to reflux | 60–85 | High stereoselectivity possible |

| Reductive cyclization of imines | Imine formation, reduction, cyclization | 3,5-dimethoxybenzylamine, aldehyde, NaBH4 | Reflux in methanol | Variable, often low | Competing side reactions |

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,5-Dimethoxybenzyl)azetidine has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions, leading to its effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

a. (3,5-Dimethoxybenzyl)methylamine (SC-16711)

- Structure : Linear methylamine substituted with 3,5-dimethoxybenzyl.

- Key Difference : The absence of the azetidine ring reduces steric hindrance and rigidity compared to 1-(3,5-Dimethoxybenzyl)azetidine. Linear amines like this may exhibit faster metabolic degradation due to increased flexibility.

- Implications : The azetidine ring in the target compound likely improves metabolic stability and binding specificity in drug-receptor interactions .

b. Azetidin-2-one Derivatives

- Structure : Azetidine rings with a ketone group (e.g., compounds 5a1–6,5b1–6 in ).

- Key Difference : The ketone introduces polarity and hydrogen-bonding capability, which are absent in the saturated azetidine of the target compound.

- Implications: The ketone may enhance solubility but reduce membrane permeability compared to the non-polar azetidine .

c. Thiazolo-Pyrimidine Derivatives (e.g., 11a,b in )

- Structure: Fused thiazole-pyrimidine systems with methoxy or cyano substituents.

- Key Difference : Larger heterocyclic systems with multiple functional groups, contrasting with the simpler azetidine-benzyl architecture.

Substituent Effects

- 3,5-Dimethoxybenzyl vs. Other Substituents: Lipophilicity: The 3,5-dimethoxy group balances solubility (via methoxy’s polarity) and lipophilicity (via benzyl), outperforming purely non-polar (e.g., methyl) or polar (e.g., cyano) substituents in .

Biological Activity

1-(3,5-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a four-membered azetidine ring with a 3,5-dimethoxybenzyl substituent, which may enhance its biological activity through specific interactions with molecular targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Azetidine Ring : A four-membered nitrogen-containing ring.

- 3,5-Dimethoxybenzyl Group : Enhances solubility and may influence biological interactions.

The presence of methoxy groups contributes to its lipophilicity and may affect the compound's pharmacokinetics and pharmacodynamics.

Biological Activity

Research indicates that this compound exhibits various biological activities, including potential anticancer properties. Preliminary studies suggest that it interacts with several biological targets, which may lead to beneficial effects in drug discovery and development.

The compound's mechanism of action is under investigation, with studies focusing on its ability to engage with specific biochemical pathways. For instance, azetidine derivatives have shown promise in inhibiting the STAT3 signaling pathway, which is often constitutively active in various cancers. The inhibition of this pathway could potentially reduce tumor cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives similar to this compound:

- Anticancer Activity : In vitro assays demonstrated that certain azetidine derivatives can inhibit the growth of breast cancer cell lines (MDA-MB-231 and MDA-MB-468) by targeting the STAT3 pathway. The most active compounds showed IC50 values ranging from 0.52 μM to 2.22 μM for STAT3 inhibition .

- Antibacterial Activity : Some azetidine derivatives have been evaluated for their antibacterial properties against Gram-positive strains. Modifications to the azetidine structure have resulted in improved lipophilicity and enhanced antibacterial activity compared to traditional antibiotics .

Data Table: Comparative Biological Activities

The following table summarizes the biological activities of various azetidine compounds related to this compound:

| Compound Name | Biological Activity | IC50/EC50 Values |

|---|---|---|

| This compound | Potential anticancer agent | Not yet determined |

| Azetidine-2-carboxamide | STAT3 inhibition | IC50 = 0.52 μM |

| Azetidine derivatives | Antibacterial (Gram-positive) | MIC values vary |

| Methyl ester analogues of azetidines | Improved cellular activity | EC50 = 1.8 μM |

Synthesis and Future Directions

The synthesis of this compound involves various methodologies that optimize yield and purity. Current research focuses on developing more efficient synthetic routes while exploring the compound's full therapeutic potential.

Future studies should aim to:

- Conduct detailed pharmacological evaluations.

- Investigate the compound's interaction with other biological targets.

- Explore its efficacy in vivo to assess its therapeutic potential comprehensively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-Dimethoxybenzyl)azetidine, and how can intermediates like 3,5-dimethoxybenzyl chloride be optimized?

- Methodological Answer : A common precursor for synthesis is 3,5-dimethoxybenzyl chloride (CAS 6652-32-0), which can undergo nucleophilic substitution with azetidine. Reaction conditions (e.g., solvent polarity, temperature) must balance reactivity and stability. For example, using polar aprotic solvents like DMF at 60–80°C enhances reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can researchers confirm the molecular structure of this compound using crystallographic and spectroscopic techniques?

- Methodological Answer :

- X-ray diffraction : Single-crystal X-ray analysis (e.g., monoclinic P2₁/n space group, unit cell parameters: a = 9.7569 Å, b = 12.2303 Å, c = 10.4181 Å, β = 113.72°) provides precise stereochemical data. Refinement with R-factors <0.05 ensures accuracy .

- Spectroscopy : NMR (¹H/¹³C) identifies methoxy (-OCH₃) and benzyl proton environments. IR spectroscopy verifies C-O (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹) stretches .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodological Answer :

- Solubility : Test in DMSO (common for biological assays) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy.

- Stability : Monitor degradation via HPLC under varying conditions (light, temperature). Azetidines are prone to ring-opening in acidic environments; use neutral buffers for storage .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., X-ray vs. DFT) be resolved?

- Methodological Answer : Refine computational models using experimental constraints (e.g., bond angles/volumes from X-ray data). For powder diffraction, apply the direct-space genetic algorithm to reconcile discrepancies in molecular conformation . Compare Hirshfeld surfaces to assess intermolecular interactions (e.g., van der Waals, hydrogen bonds) .

Q. What strategies are effective for studying the biological activity of this compound, given azetidines' strain-driven reactivity?

- Methodological Answer :

- Targeted assays : Screen against G-protein-coupled receptors (e.g., GPR52) using radioligand binding assays. Optimize cell permeability by modifying logP via substituent variation (e.g., halogenation) .

- Metabolic stability : Use liver microsome assays (human/rat) to evaluate cytochrome P450 interactions. LC-MS/MS quantifies metabolites .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in ring-opening or cross-coupling reactions?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress using in situ NMR. For example, track azetidine ring-opening in acidic media via ¹H NMR peak shifts (δ 3.5–4.0 ppm for CH₂ groups).

- Catalytic screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides. Optimize ligand systems (e.g., SPhos) to enhance yield .

Q. What analytical approaches are recommended for resolving impurities in synthesized batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.